molecular formula C22H18FN3O3S B2529562 3-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898456-09-2

3-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2529562
CAS No.: 898456-09-2
M. Wt: 423.46
InChI Key: RMEGIYHLFOAADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS 898456-09-2) is a synthetically designed organic compound featuring a quinazolinone core, a scaffold renowned in medicinal chemistry for its diverse biological activities . This molecule is classified as a sulfonamide derivative and incorporates a fluorine atom, a common strategy in drug design to modulate properties like bioavailability and metabolic stability. With a molecular formula of C22H18FN3O3S and a molecular weight of 423.46 g/mol , it serves as a valuable chemical probe in biochemical research. Quinazolinone-sulfonamide hybrids are of significant interest in early-stage drug discovery, particularly as inhibitors of specific enzymes . Research into analogous compounds has demonstrated potent inhibitory activity against carbonic anhydrase (CA) isoforms, including those like CA IX and CA XII that are overexpressed in various tumor cells, such as breast, urinary bladder, and lung cancers . The mechanism of action for this class of compounds often involves the sulfonamide group coordinating with the zinc ion in the active site of carbonic anhydrase, thereby disrupting the enzyme's function . By interfering with the activity of CA IX and XII, which are involved in regulating tumor pH, this compound provides a research tool for investigating novel approaches to cancer therapy . Furthermore, quinazolinone derivatives are extensively investigated for their potential as tyrosine kinase inhibitors and cytotoxic agents, with several, such as Erlotinib and Gefitinib, being approved for clinical cancer therapy . This compound is intended for non-human, in-vitro research applications only. It is not for diagnostic or therapeutic use. Researchers can utilize this chemical to explore enzyme kinetics, cellular signaling pathways, and for the screening of potential anticancer agents. The product is supplied with a minimum purity of 90% .

Properties

IUPAC Name

3-fluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-14-12-17(26-15(2)24-21-9-4-3-8-19(21)22(26)27)10-11-20(14)25-30(28,29)18-7-5-6-16(23)13-18/h3-13,25H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEGIYHLFOAADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide can be achieved through a multi-step synthetic process. One of the common synthetic routes involves the following steps:

  • Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with appropriate aldehydes and amines under reflux conditions.

  • Introduction of the Methyl and Fluoro Groups:

  • Formation of the Benzenesulfonamide Group: The final step involves the formation of the benzenesulfonamide group by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory procedures with considerations for reaction yield, purity, and safety. Continuous flow reactors and optimized reaction conditions are often employed to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups, resulting in the formation of hydroxylated and carboxylated derivatives.

  • Reduction: Reduction of the quinazolinone moiety can lead to the formation of quinazoline derivatives.

  • Substitution: The fluoro and sulfonamide groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

  • Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

  • Bases for Substitution Reactions: Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃)

Major Products

Scientific Research Applications

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the role of quinazoline derivatives, including compounds similar to 3-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, as inhibitors of carbonic anhydrases (CAs). These enzymes are critical in various physiological processes, including acid-base balance and respiration. The compound has shown promising inhibition activity against different isoforms of CAs, which could lead to therapeutic applications in treating conditions like glaucoma and epilepsy .

Isoform Inhibition Constant (Ki)
CA I567.6 nM
CA II940.3 nM
CA IX132.9 nM
CA XII274.1 nM

Antimicrobial Activity

The sulfonamide moiety in the compound is known for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial effects against a range of pathogens. The mechanism often involves the inhibition of folate synthesis, which is essential for bacterial growth .

Anticancer Potential

Quinazoline derivatives have been extensively studied for their anticancer properties. The structural features of this compound suggest potential activity against various cancer cell lines. The compound may induce apoptosis or inhibit proliferation through multiple pathways, including the modulation of signaling pathways involved in cell survival and death .

Case Study 1: Carbonic Anhydrase Inhibition

A study evaluated a series of quinazoline derivatives for their effectiveness as carbonic anhydrase inhibitors. The results indicated that modifications to the quinazoline scaffold could enhance inhibitory potency, with some compounds achieving Ki values in the low nanomolar range, suggesting significant therapeutic potential .

Case Study 2: Antimicrobial Screening

In a screening assay against common bacterial strains, derivatives similar to this compound demonstrated effective antimicrobial activity, particularly against Gram-positive bacteria. This suggests potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit certain enzymes by binding to their active sites, thus interfering with their normal function. This inhibition can affect various cellular pathways, leading to the compound's biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications on the Quinazolinone Core

Compound Name Quinazolinone Substituents Biological Activity Key Differences
Target Compound 2-Methyl, 4-oxo Under investigation Reference structure
3-(2-Mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide (3f, 3l, 3n) 2-Mercapto (SH), 4-oxo Strong enzyme inhibition (e.g., carbonic anhydrase) Presence of thiol group enhances metal coordination but reduces stability compared to methyl .
2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides 2-Phenyl, 4-oxo Anti-inflammatory (38–73.5% efficacy) Acetamide linker increases flexibility; phenyl substituent enhances lipophilicity .

Variations in the Sulfonamide Moiety

Compound Name Sulfonamide Substituents Activity Profile Key Differences
Target Compound 3-Fluoro, N-(2-methyl-4-quinazolinylphenyl) N/A Balanced hydrophobicity and electronic effects
2-Chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide (CAS 898438-94-3) 2-Chloro, 5-nitro Potent enzyme inhibition Nitro group increases electron-withdrawing effects but may elevate toxicity .
4-Fluoro-N-{3-[(2-methoxybenzyl)amino]quinoxalin-2-yl}benzenesulfonamide 4-Fluoro, quinoxaline linkage Antibacterial/antifungal Quinoxaline core alters binding kinetics compared to quinazolinone .

Biological Activity

3-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, identified by its CAS number 898456-09-2, is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H18FN3O3SC_{22}H_{18}FN_{3}O_{3}S, with a molecular weight of 423.5 g/mol. The structure includes a sulfonamide group, which is known for its pharmacological properties.

Antiviral Activity

Research has indicated that compounds with similar structures exhibit antiviral properties, particularly against Hepatitis B Virus (HBV). A study highlighted the importance of novel scaffolds in nucleoside analogues to combat drug resistance in chronic infections. While specific data on the target compound's antiviral efficacy remains limited, its structural analogs have shown promise in inhibiting HBV polymerase with IC50 values as low as 120 nM .

Antimicrobial Properties

The biological activity of sulfonamides often extends to antimicrobial effects. Compounds within this class have demonstrated significant antibacterial and antifungal activities. For instance, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The potential for this compound to exhibit similar activity warrants further investigation.

Case Studies

  • Synthesis and Evaluation : A study focused on synthesizing various fluoroalkyl and fluoroaryl analogues of benzenesulfonamides, noting their potent inhibitory activities against cyclooxygenase-2 (COX-2). Although this study did not directly evaluate the target compound, the methodologies and findings may be applicable for future assessments of this compound .
  • Mechanism of Action : The mechanism by which sulfonamides exert their effects often involves the inhibition of bacterial folate synthesis. This mechanism could be extrapolated to hypothesize similar actions for the target compound, given its structural characteristics.

Data Summary Table

Property Value
Molecular FormulaC22H18FN3O3S
Molecular Weight423.5 g/mol
CAS Number898456-09-2
Antiviral IC50 (similar compounds)~120 nM against HBV
Antibacterial MIC (example range)4.69 - 22.9 µM

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis yield of 3-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide while minimizing side reactions? A: The synthesis involves coupling anthranilic acid derivatives with isothiocyanato-benzenesulfonamide under reflux in alcohol. To optimize yield:

  • Reaction Conditions: Use anhydrous solvents and controlled reflux temperatures (e.g., ethanol at 80°C) to reduce hydrolysis byproducts.
  • Catalysts: Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclization of the quinazolinone core.
  • Purification: Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the product from unreacted starting materials. Yields range from 58–71% in analogous syntheses .

Structural Characterization

Q: What advanced spectroscopic techniques are essential for confirming the structural integrity of this compound? A: Key methods include:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to verify substituent positions (e.g., fluorine at C-3 of benzene and methyl groups on quinazolinone). 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M−H]⁻ at m/z 457.9 for bromo analogs) and detects fragmentation patterns .

Biological Activity Screening

Q: What in vitro assays are recommended to evaluate the inhibitory potential of this compound against specific enzyme targets? A: Prioritize assays aligned with sulfonamide-quinazolinone hybrids:

  • Enzyme Inhibition: Test against carbonic anhydrase isoforms or tyrosine kinases using fluorometric assays.
  • Antimicrobial Activity: Conduct MIC assays against S. aureus and E. coli to assess broad-spectrum potential .

Structure-Activity Relationship (SAR) Analysis

Q: How can researchers systematically study SAR for analogs of this compound? A:

  • Substituent Variation: Modify fluorine position on benzene or methyl groups on quinazolinone (e.g., 3i vs. 3l in ) to assess impact on bioactivity.
  • Quantitative SAR (QSAR): Use computational models to correlate electronic (Hammett σ) or steric parameters with inhibitory data .

Solubility and Formulation

Q: What strategies can improve aqueous solubility for pharmacological testing? A:

  • Salt Formation: Convert the sulfonamide group to sodium or potassium salts.
  • Co-Solvents: Use DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays .

Stability Studies

Q: Which parameters should be monitored during stability studies under accelerated conditions? A:

  • Degradation Pathways: Track hydrolysis of the sulfonamide group via HPLC at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood).
  • Thermal Stability: Perform TGA/DSC to identify decomposition temperatures (>250°C typical for sulfonamides) .

Mechanistic Studies

Q: What experimental approaches elucidate the mechanism of action at the molecular level? A:

  • X-Ray Crystallography: Resolve ligand-target complexes (e.g., PDB ID 6Q0 in ) to identify binding interactions.
  • Kinetic Analysis: Measure inhibition constants (Kᵢ) using stopped-flow techniques for enzyme targets .

Scale-Up Challenges

Q: What critical factors apply when transitioning from milligram to gram-scale synthesis? A:

  • Reactor Design: Use jacketed reactors for temperature control during exothermic steps.
  • Safety: Monitor gas evolution (e.g., H₂S) during thiol-containing intermediate steps .

Metabolic Profiling

Q: Which in vitro models assess metabolic stability? A:

  • Liver Microsomes: Incubate with NADPH to identify oxidative metabolites (e.g., hydroxylation at methyl groups).
  • CYP450 Inhibition: Screen for isoform-specific interactions (e.g., CYP3A4) using fluorogenic substrates .

Toxicity Evaluation

Q: What in silico/in vitro methods prioritize compounds for in vivo toxicity testing? A:

  • Computational Tools: Use ProTox-II to predict hepatotoxicity and mutagenicity.
  • Cytotoxicity Assays: Test against HEK293 cells (IC₅₀ > 50 µM suggests low toxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.